

A Spectroscopic Showdown: Differentiating 3-Aminoisoxazole and 5-Aminoisoxazole Isomers

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Compound of Interest

Compound Name: Methyl 5-aminoisoxazole-4-carboxylate

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In the realm of medicinal chemistry and drug development, the precise structural elucidation of isomeric compounds is paramount. The aminoisoxazole scaffold, in particular, is a privileged structure found in numerous pharmacologically active molecules. Distinguishing between its constitutional isomers, such as 3-aminoisoxazole and 5-aminoisoxazole, is a critical step in synthesis and characterization. This guide provides a comprehensive spectroscopic comparison of these two isomers, supported by experimental data and detailed methodologies, to aid researchers in their analytical endeavors.

At a Glance: Key Spectroscopic Differentiators

While both 3-aminoisoxazole and 5-aminoisoxazole share the same molecular formula ($C_3H_4N_2O$) and molecular weight (84.08 g/mol), their distinct atomic arrangements give rise to unique spectroscopic fingerprints. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering a clear comparative overview.

Table 1: 1H and ^{13}C NMR Spectroscopic Data

Compound	Spectroscopic Feature	Chemical Shift (δ) / ppm
3-Aminoisoxazole	^1H NMR (H4)	~5.8
	^1H NMR (H5)	~8.2
	^1H NMR (NH ₂)	~5.5 (broad)
	^{13}C NMR (C3)	~163
	^{13}C NMR (C4)	~86
	^{13}C NMR (C5)	~158
5-Aminoisoxazole	^1H NMR (H3)	~7.8
	^1H NMR (H4)	~5.4
	^1H NMR (NH ₂)	~6.5 (broad)
	^{13}C NMR (C3)	~150
	^{13}C NMR (C4)	~88
	^{13}C NMR (C5)	~170

Table 2: FTIR and Mass Spectrometry Data

Compound	Spectroscopic Technique	Key Observations
3-Aminoisoxazole	FTIR (cm ⁻¹)	N-H stretch (~3400-3200), C=N stretch (~1650), C=C stretch (~1580), N-O stretch (~1400)
Mass Spectrometry (m/z)	Molecular Ion [M] ⁺ : 84, Key Fragments: 56, 42, 28	
5-Aminoisoxazole	FTIR (cm ⁻¹)	N-H stretch (~3400-3200), C=N stretch (~1640), C=C stretch (~1590), N-O stretch (~1380)
Mass Spectrometry (m/z)	Molecular Ion [M] ⁺ : 84, Key Fragments: 55, 43, 28	

Experimental Protocols: A Guide to Spectroscopic Analysis

Reproducible and reliable spectroscopic data is contingent on meticulous experimental execution. The following protocols outline the methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the aminoisoxazole isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is completely dissolved.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Typical spectral width: 0-10 ppm.

- Number of scans: 16-64, depending on sample concentration.
- Set the relaxation delay to 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical spectral width: 0-180 ppm.
 - A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data using appropriate software. Reference the spectra using the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

This analysis can be performed using either the Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method.[\[1\]](#)[\[2\]](#)

- ATR Method:
 - Ensure the ATR crystal is clean.
 - Place a small amount of the solid aminoisoxazole sample directly onto the crystal.
 - Apply pressure to ensure good contact.
 - Record the spectrum, typically in the range of 4000-400 cm⁻¹.[\[3\]](#)
- KBr Pellet Method:[\[1\]](#)[\[2\]](#)
 - Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Place the pellet in the sample holder and acquire the spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the aminoisoxazole isomer (approximately 0.1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[3]
- Instrumentation: Employ a mass spectrometer with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.
- Data Acquisition:
 - ESI: Infuse the sample solution into the ESI source. Operate in positive ion mode to observe the protonated molecule $[M+H]^+$.
 - EI: Introduce the sample (often via a GC inlet) into the ionization chamber. This method will generate the molecular ion $[M]^+$ and characteristic fragment ions.
 - Acquire data over a suitable mass-to-charge (m/z) range, for instance, 20-200 amu.

Visualizing the Difference: Structure and Workflow

To further clarify the relationship between the isomers and the analytical process, the following diagrams are provided.

Structural Isomers and Key Spectroscopic Regions

5-Aminoisoxazole

C5-NH₂ Bond
Different Fragmentation in MS
Unique ¹³C Shift for C5



img5

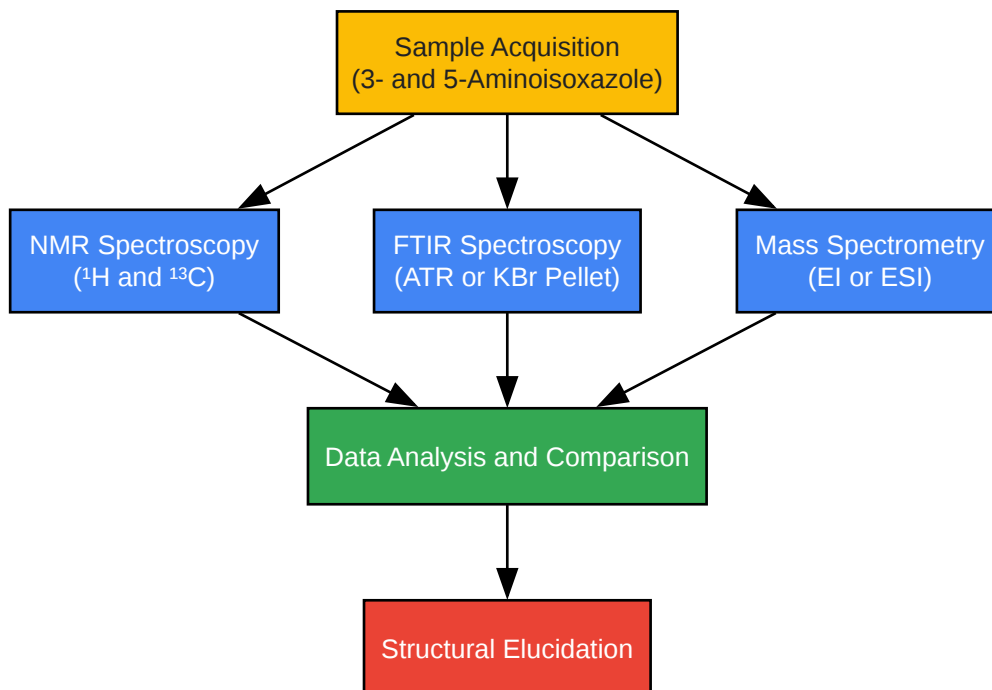
3-Aminoisoxazole

C3-NH₂ Bond
Key IR Vibrations
Distinct ¹³C Shift for C3



img3

Experimental Workflow for Spectroscopic Comparison



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